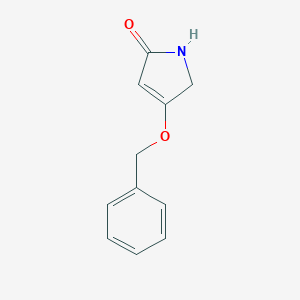
4-Benzyloxy-3-pyrrolin-2-one
説明
4-Benzyloxy-3-pyrrolin-2-one is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
1. Antimicrobial Activity
4-Benzyloxy-3-pyrrolin-2-one has been explored for its potential antimicrobial properties. Research indicates that derivatives of pyrrolinones exhibit significant activity against various bacterial strains, which can be attributed to their ability to inhibit essential bacterial enzymes or disrupt cellular processes. For instance, compounds derived from this scaffold have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
2. Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that certain derivatives can induce apoptosis in cancer cells, particularly through the modulation of signaling pathways involved in cell survival and proliferation. For example, a study highlighted that specific analogs of this compound exhibited cytotoxic effects on human cancer cell lines, suggesting a promising avenue for cancer therapeutics .
3. Neurological Applications
Recent research has focused on the role of this compound in neurological disorders. Its derivatives have been shown to act as antagonists for P2X receptors, which are implicated in pain signaling and inflammation. This suggests potential applications in developing analgesics or anti-inflammatory medications .
Synthetic Applications
1. Asymmetric Synthesis
The compound serves as a chiral building block in asymmetric synthesis, allowing for the creation of optically active compounds. The ability to introduce chirality into synthetic pathways is crucial for developing pharmaceuticals with desired biological activity and reduced side effects .
2. Organocatalysis
this compound has been utilized as an organocatalyst in various organic transformations. Its effectiveness in catalyzing reactions highlights its importance in green chemistry initiatives, where minimizing waste and improving reaction efficiency are paramount .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several pyrrolinone derivatives against clinical isolates of E. coli. The results indicated that modifications to the benzyl moiety significantly enhanced antibacterial activity, demonstrating the importance of structural optimization.
Case Study 2: Cancer Cell Apoptosis
In another investigation, derivatives of this compound were tested against various human cancer cell lines. The study found that specific substitutions on the pyrrolinone ring improved cytotoxicity, leading to further exploration into their mechanisms of action.
特性
CAS番号 |
113896-95-0 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
3-phenylmethoxy-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C11H11NO2/c13-11-6-10(7-12-11)14-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,12,13) |
InChIキー |
FIPLVTFTJOOADU-UHFFFAOYSA-N |
SMILES |
C1C(=CC(=O)N1)OCC2=CC=CC=C2 |
正規SMILES |
C1C(=CC(=O)N1)OCC2=CC=CC=C2 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














